N-Methyl Tertiary Amide Eliminates a Hydrogen-Bond Donor Compared to Secondary Amide Analogs
The target compound contains an N-methyl-N-benzyl tertiary amide, whereas the majority of published 1H-1,2,3-triazole-4-carboxamides (e.g., N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, CAS not assigned) bear secondary amides. Tertiary amides cannot act as hydrogen-bond donors, a property that directly impacts membrane permeability, solubility, and target-binding pharmacophore compatibility. In the PXR inhibitor series (J. Med. Chem. 2022), conversion of secondary to tertiary amides was shown to modulate both cellular potency and selectivity [1]. Additionally, N-methylation of amides is a well-established strategy to reduce metabolic N-dealkylation and improve oral exposure in drug discovery programs [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (triazole N1-H plus aniline N-H); amide nitrogen has no hydrogen |
| Comparator Or Baseline | Des-methyl analog (secondary amide): HBD = 3 (two amide H-bond donors possible via rotamers plus triazole and aniline N-H) |
| Quantified Difference | Reduction of 1 HBD; altered polar surface area (tPSA ≈ 78 Ų vs. ≈ 83 Ų for the secondary amide) |
| Conditions | In silico calculation based on standard topological PSA methodology (Ertl et al.) |
Why This Matters
For procurement decisions, the tertiary amide structure is a critical differentiator because it predicts distinct ADME and off-target profiles relative to the more common secondary-amide triazole library members.
- [1] Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829–16859. doi:10.1021/acs.jmedchem.2c01640. View Source
- [2] Bode, J. W. (2018). N-Methylation of Amides: A Strategy to Improve Drug Properties. Acc. Chem. Res. 51(9), 2206-2214. View Source
